

## Application Notes and Protocols for BMS-986458: Cellular Uptake and Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

BMS-986458 is a potent and selective, orally bioavailable B-cell lymphoma 6 (BCL6) ligand-directed degrader (LDD) currently under investigation for the treatment of B-cell non-Hodgkin's lymphoma (NHL).[1][2][3][4][5][6][7] As a heterobifunctional molecule, BMS-986458 functions by simultaneously engaging the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of BCL6.[1][3][6] [8] This degradation of BCL6, a key transcriptional repressor implicated in lymphoma pathogenesis, leads to anti-tumor effects.[1][3][6][9]

These application notes provide detailed protocols for assessing the cellular uptake and permeability of BMS-986458, critical parameters for evaluating its drug-like properties and optimizing its therapeutic potential. The provided methodologies are based on established in vitro assays and published data on BMS-986458 and similar molecules.

## **Data Presentation**

Physicochemical Properties and In Vitro ADME Data for BMS-986458



## Methodological & Application

Check Availability & Pricing

The following table summarizes key physicochemical and in vitro absorption, distribution, metabolism, and excretion (ADME) parameters for BMS-986458 and a related precursor compound, BCL6-760. This data is essential for understanding the molecule's potential for oral bioavailability and cellular penetration.



| Parameter                            | BCL6-760     | BMS-986458  | Unit     | Assay System |
|--------------------------------------|--------------|-------------|----------|--------------|
| Solubility                           |              |             |          |              |
| Kinetic Solubility (pH 5)            | 23.8 to 37.6 | 4.2 to 7.4  | μΜ       |              |
| FaSSIF                               | 10           | μg/mL       | _        |              |
| FeSSIF                               | 200          | μg/mL       | <u>_</u> |              |
| Permeability                         |              |             |          |              |
| Papp (A to B)                        | 18.1 x 10-6  | 14.3 x 10-6 | cm/s     | MDCK cells   |
| Recovery                             | 99           | 62          | %        | MDCK cells   |
| Metabolic<br>Stability               |              |             |          |              |
| Mouse Liver Microsomes (% Remaining) | 80           |             |          |              |
| Oral<br>Bioavailability              |              |             |          |              |
| Mouse                                | 53           | %           |          |              |
| Rat                                  | ~100         | %           | _        |              |
| Dog                                  | 67           | %           | _        |              |
| Pharmacokinetic<br>s (1 mg/kg IV)    |              |             | _        |              |
| Clearance<br>(Mouse)                 | 6.67         | mL/min/kg   |          |              |
| Clearance (Rat)                      | 9.74         | mL/min/kg   | _        |              |
| Clearance (Dog)                      | 0.85         | mL/min/kg   | _        |              |
| Vss (Mouse)                          | 0.51         | L/kg        | _        |              |
| Vss (Rat)                            | 0.28         | L/kg        |          |              |



| Vss (Dog)                           | 0.3  | L/kg |
|-------------------------------------|------|------|
| Half-life (Mouse)                   | 1.1  | h    |
| Half-life (Rat)                     | 0.9  | h    |
| Half-life (Dog)                     | 4.6  | h    |
| Pharmacokinetic<br>s (3 mg/kg Oral) |      |      |
| Cmax (Mouse)                        | 24.9 | μМ   |
| Cmax (Rat)                          | 9.49 | μМ   |
| Cmax (Dog)                          | 15.1 | μМ   |
| Tmax (Mouse)                        | 0.5  | h    |
| Tmax (Rat)                          | 2.33 | h    |
| Tmax (Dog)                          | 2    | h    |
| AUC24 (Mouse)                       | 75.6 | μM·h |
| AUC24 (Rat)                         | 44.6 | μM·h |
| AUC24 (Dog)                         | 72.2 | μM·h |
|                                     |      |      |

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid; Papp: Apparent Permeability Coefficient; MDCK: Madin-Darby Canine Kidney; Vss: Volume of Distribution at Steady State; Cmax: Maximum Plasma Concentration; Tmax: Time to Maximum Plasma Concentration; AUC24: Area Under the Curve over 24 hours.[10]

## Cellular Activity of BMS-986458 in NHL Cell Lines

The cellular uptake of BMS-986458 leads to the degradation of BCL6, which in turn inhibits cell proliferation and induces apoptosis. The following table summarizes the cellular activity of BMS-986458 in various NHL cell lines.



| Parameter                             | SU-DHL-4           | OCI-LY-1   | WSU-DLCL-2 | Unit |
|---------------------------------------|--------------------|------------|------------|------|
| BCL6<br>Degradation<br>(DC50)         | 2                  | 0.2 / 0.14 | 0.11       | nM   |
| Anti-proliferative<br>Activity (IC50) | 1.2                | nM         |            |      |
| Apoptosis<br>Induction                | Effective at 0.1 - | nM         | _          |      |

DC50: Concentration resulting in 50% degradation of the target protein; IC50: Concentration resulting in 50% inhibition of cell proliferation.[10]

## **Experimental Protocols**

## Protocol 1: In Vitro Permeability Assessment using Caco-2 or MDCK Cell Monolayers

This protocol describes a bidirectional permeability assay to evaluate the rate of transport of BMS-986458 across a confluent monolayer of epithelial cells, such as Caco-2 or MDCK cells. This assay is a standard method for predicting in vivo drug absorption.[9][11][12][13]

#### Materials:

- Caco-2 or MDCK cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
- Transwell® inserts (e.g., 24-well format, 0.4 μm pore size)
- Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
- BMS-986458 stock solution (e.g., 10 mM in DMSO)
- Lucifer Yellow (as a monolayer integrity marker)



- Control compounds (e.g., propranolol for high permeability, atendol for low permeability)
- LC-MS/MS system for quantification

#### Procedure:

- Cell Seeding and Culture:
  - Seed Caco-2 or MDCK cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
  - Culture the cells for 21-24 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
  - Change the culture medium every 2-3 days.
- Monolayer Integrity Test:
  - Prior to the permeability assay, measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltmeter. TEER values should be stable and within the acceptable range for the cell line (typically >200 Ω·cm2 for Caco-2).
  - $\circ$  Confirm monolayer integrity by assessing the permeability of Lucifer Yellow. The apparent permeability (Papp) of Lucifer Yellow should be <1.0 x 10-6 cm/s.
- Permeability Assay (Bidirectional):
  - Wash the cell monolayers twice with pre-warmed HBSS.
  - Apical to Basolateral (A-to-B) Transport:
    - Add HBSS containing the test concentration of BMS-986458 (e.g., 10 μM) to the apical (donor) chamber.
    - Add fresh HBSS to the basolateral (receiver) chamber.
  - Basolateral to Apical (B-to-A) Transport:



- Add HBSS containing the same concentration of BMS-986458 to the basolateral (donor) chamber.
- Add fresh HBSS to the apical (receiver) chamber.
- Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- At the end of the incubation, collect samples from both the donor and receiver chambers.
- Sample Analysis:
  - Analyze the concentration of BMS-986458 in the collected samples using a validated LC-MS/MS method.
- Data Analysis:
  - Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A \* C0) Where:
    - dQ/dt is the rate of permeation of the drug across the cells (μmol/s).
    - A is the surface area of the membrane (cm2).
    - C0 is the initial concentration of the drug in the donor chamber (µmol/cm3).
  - Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

### Protocol 2: Cellular Uptake Assay in NHL Cell Lines

This protocol details a method to quantify the intracellular accumulation of BMS-986458 in a relevant NHL cell line (e.g., OCI-LY-1 or SU-DHL-4).

#### Materials:

- OCI-LY-1 or SU-DHL-4 cells
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin



- BMS-986458 stock solution (10 mM in DMSO)
- · Phosphate-Buffered Saline (PBS), ice-cold
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- LC-MS/MS system for quantification
- · BCA protein assay kit

#### Procedure:

- · Cell Seeding:
  - Seed the NHL cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result
    in a near-confluent monolayer on the day of the experiment.
- Compound Treatment:
  - Treat the cells with various concentrations of BMS-986458 (e.g., 0.1 nM to 1 μM) for a specified time (e.g., 2, 6, or 24 hours) at 37°C. Include a vehicle control (DMSO).
- Cell Lysis:
  - At the end of the incubation period, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
  - Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
  - Scrape the cells and collect the lysate.
- Quantification of Intracellular Compound:
  - Determine the protein concentration of each cell lysate using a BCA protein assay.
  - Analyze the concentration of BMS-986458 in the lysates using a validated LC-MS/MS method.



- Normalize the intracellular concentration of BMS-986458 to the total protein concentration to account for variations in cell number.
- Data Analysis:
  - Plot the intracellular concentration of BMS-986458 as a function of the initial extracellular concentration and time.
  - Correlate the intracellular concentration with downstream pharmacological effects, such as BCL6 degradation (see Protocol 3).

## **Protocol 3: Western Blot for BCL6 Degradation**

This protocol provides a method to assess the functional consequence of BMS-986458 cellular uptake by measuring the degradation of the target protein, BCL6.

#### Materials:

- Cell lysates from Protocol 2
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-BCL6 and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

#### Procedure:

- Protein Quantification and Sample Preparation:
  - Use the protein concentrations determined in Protocol 2 to normalize the cell lysates.



- Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
- SDS-PAGE and Western Blotting:
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the protein bands using a chemiluminescent substrate and an imaging system.
  - Strip the membrane and re-probe with the loading control antibody.
- Data Analysis:
  - Quantify the band intensities for BCL6 and the loading control using densitometry software.
  - Normalize the BCL6 band intensity to the corresponding loading control.
  - Calculate the percentage of BCL6 degradation relative to the vehicle-treated control.
  - Generate a dose-response curve to determine the DC50 value.

# Visualizations Signaling Pathway of BMS-986458 Action





Click to download full resolution via product page

Caption: Mechanism of action of BMS-986458 leading to BCL6 degradation.

# **Experimental Workflow for Cellular Uptake and BCL6 Degradation**





Click to download full resolution via product page

Caption: Workflow for assessing cellular uptake and BCL6 degradation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BCL6 in Lymphoma: BMS-986458 and Al-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.Al – Al for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. Bristol Myers Squibb Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin's Lymphoma [ash.confex.com]
- 7. mskcc.org [mskcc.org]
- 8. BMS-986458 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Caco-2 cell permeability assays to measure drug absorption PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Caco-2 permeability assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BMS-986458: Cellular Uptake and Permeability Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619439#cellular-uptake-and-permeability-assaysfor-bms-986458]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com